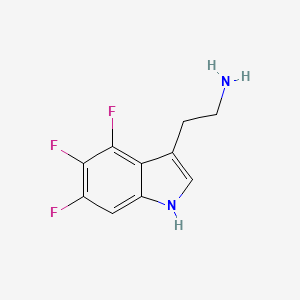

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2/c11-6-3-7-8(10(13)9(6)12)5(1-2-14)4-15-7/h3-4,15H,1-2,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPVJZQBFOFIJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)F)C(=CN2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Role of Fluorination in Tryptamine-Based Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[1][2] In the realm of tryptamine derivatives, which are foundational scaffolds for numerous neurologically active agents, fluorination offers a powerful tool to modulate their psychoactive and therapeutic properties.[3][4][5] This guide provides an in-depth technical overview of the synthesis and characterization of a novel fluorinated tryptamine, 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, a compound of significant interest for researchers and professionals in drug development. The strategic placement of three fluorine atoms on the benzene ring of the indole nucleus is anticipated to significantly alter the electronic and metabolic profile of the parent tryptamine molecule, potentially leading to new therapeutic applications.[6][7][8]

Proposed Synthesis Pathway: A Multi-Step Approach to 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine

The synthesis of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine can be logically approached through a multi-step sequence starting from a commercially available or readily synthesized trifluoroindole precursor. The following protocol is a proposed route based on established methodologies for the synthesis of similar tryptamine derivatives.[3][9]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine.

Detailed Experimental Protocol

Step 1: Synthesis of (4,5,6-Trifluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (Trifluoro-gramine)

-

Rationale: The Mannich reaction is a classic and efficient method for introducing a dimethylaminomethyl group at the C3 position of the indole ring, a key step in building the ethanamine side chain.[10]

-

Procedure:

-

To a solution of 4,5,6-trifluoro-1H-indole in glacial acetic acid, add a pre-cooled solution of dimethylamine (40% aqueous solution) and formaldehyde (37% aqueous solution).

-

Stir the reaction mixture at room temperature for approximately 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trifluoro-gramine.

-

Step 2: Synthesis of 2-(4,5,6-Trifluoro-1H-indol-3-yl)acetonitrile

-

Rationale: Conversion of the gramine to the corresponding nitrile introduces the two-carbon side chain necessary for the final product.

-

Procedure:

-

Dissolve the crude trifluoro-gramine in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Add an excess of methyl iodide to form the quaternary ammonium salt. Stir at room temperature until precipitation is complete.

-

Filter the solid quaternary ammonium salt and wash with cold solvent.

-

Suspend the salt in a mixture of water and a suitable organic solvent (e.g., toluene) and treat with a solution of sodium cyanide in water.

-

Heat the mixture to reflux and stir vigorously for several hours, monitoring by TLC.

-

After the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.

-

Step 3: Reduction to 2-(4,5,6-Trifluoro-1H-indol-3-yl)ethanamine

-

Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting the nitrile group to a primary amine.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride in anhydrous THF.

-

Add a solution of the crude 2-(4,5,6-trifluoro-1H-indol-3-yl)acetonitrile in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine.

-

Purify the crude product by column chromatography on silica gel or by conversion to a stable salt (e.g., hydrochloride or fumarate) followed by recrystallization.[9]

-

Comprehensive Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine.

Characterization Workflow Diagram

Caption: Workflow for the characterization of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine.

Expected Spectroscopic and Chromatographic Data

| Analytical Technique | Expected Observations and Rationale |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region with coupling patterns consistent with a 7-substituted indole ring. The fluorine substitution will likely cause further splitting of these signals. - Ethylamine Side Chain: Two triplet signals corresponding to the -CH₂-CH₂-NH₂ protons. The chemical shifts will be characteristic of their proximity to the indole ring and the amine group. - Indole N-H: A broad singlet in the downfield region. - Amine N-H: A broad singlet corresponding to the primary amine protons. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region. The carbons directly bonded to fluorine will show characteristic C-F coupling. - Indole Ring Carbons: Distinct signals for the C2, C3, and other carbons of the indole nucleus. - Ethylamine Side Chain: Two signals corresponding to the two carbons of the ethylamine side chain. |

| ¹⁹F NMR | - Fluorine Signals: Three distinct signals in the typical range for aryl fluorides, confirming the presence and chemical environment of the three fluorine atoms. Coupling between the fluorine atoms may also be observed. |

| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: A prominent peak corresponding to the molecular weight of the compound. - Fragmentation Pattern: Characteristic fragmentation of the ethylamine side chain, such as the loss of the -CH₂NH₂ group, leading to a stable indolylmethyl cation fragment.[11][12] |

| High-Performance Liquid Chromatography (HPLC) | - Purity Analysis: A single major peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA) would indicate high purity.[13][14][15][16] |

Conclusion and Future Directions

This technical guide outlines a robust and scientifically grounded approach to the synthesis and characterization of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine. The proposed synthetic pathway leverages well-established chemical transformations, while the detailed characterization plan ensures the unambiguous identification and purity assessment of the final compound. The successful synthesis and subsequent pharmacological evaluation of this novel fluorinated tryptamine could provide valuable insights into the structure-activity relationships of this important class of molecules and may lead to the discovery of new therapeutic agents with improved properties.

References

- Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716-719.

- Blair, J. B. (1997). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue University.

- van der Heijden, M. et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry.

- U.S. Environmental Protection Agency. (2025). 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine Properties. CompTox Chemicals Dashboard.

- Piontek, A. et al. (2021). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Molecules.

- Kalir, A., & Szara, S. (1963).

- Wang, Y. et al. (2024). Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants. Journal of Medicinal Chemistry.

- PubChem. (n.d.). 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine. PubChem.

- PubChem. (n.d.). 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine. PubChem.

- El-Faham, A. et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

- Al-Khafaji, K. (2024). Fluorine in drug discovery: Role, design and case studies.

- Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- Al-Khafaji, K. et al. (2026). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

- Desai, N. C. et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene)

- Sigma-Aldrich. (n.d.). 2-(6-fluoro-1H-indol-3-yl)ethanamine. Sigma-Aldrich.

- Al-Khafaji, K. (2025). Fluorine in drug discovery: Role, design and case studies.

- Guillon, R. et al. (2011). Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. Bioorganic & Medicinal Chemistry.

- MilliporeSigma. (n.d.). 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine hydrochloride. MilliporeSigma.

- MilliporeSigma. (n.d.). 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride. MilliporeSigma.

- PubChem. (n.d.). 2-(6-fluoro-1H-indol-3-yl)ethanamine. PubChem.

- Royal Society of Chemistry. (n.d.).

- Faraj, F. L. et al. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry.

- Echemi. (n.d.). N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine;hydrochloride. Echemi.

- SpectraBase. (n.d.). 1H-indole-3-ethanaminium, 2-methyl-5-(trifluoromethoxy)-, chloride. SpectraBase.

- PubChem. (n.d.). 2-(6-methyl-1H-indol-3-yl)ethanamine. PubChem.

- Cilliers, C. et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.

- Patel, D. R. et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram. Doc Brown's Chemistry.

- Supporting Information for Pd-Catalyzed Asymmetric Synthesis of Chiral 2-Trifluoromethyl-4-(indol-3-yl)

- CAS Common Chemistry. (n.d.). 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine. CAS.

- Yang, L. et al. (2022). A Quick and Accurate High Performance Liquid Chromatography (HPLC) Method to Determine the Amount of Trimethylamine in Fish Oil Softgels and Multivitamin Softgels Containing Fish Oil.

- ChemicalBook. (n.d.). 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum. ChemicalBook.

- Wójtowicz, E. et al. (2022). Application of High-Performance Liquid Chromatography with Fluorescence Detection for Non-Polar Heterocyclic Aromatic Amines and Acridine Derivatives Determination in Pork Loin Roasted in a Roasting Bag. MDPI.

- NIST. (n.d.). 1H-Indole-3-ethanamine, N-methyl-. NIST WebBook.

- University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. University of Notre Dame.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]

- 5. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINATED TRYPTAMINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]

- 10. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 1H-Indole-3-ethanamine, N-methyl- [webbook.nist.gov]

- 13. cetjournal.it [cetjournal.it]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. mdpi.com [mdpi.com]

- 16. padproject.nd.edu [padproject.nd.edu]

An In-depth Technical Guide to 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of the predicted physical and chemical properties of the novel compound 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, a trifluorinated tryptamine analog. Due to the absence of published experimental data for this specific molecule, this document synthesizes information from analogous fluorinated tryptamines and established principles of organic chemistry to forecast its characteristics. We present a plausible synthetic route, detailed protocols for its analytical characterization, and a discussion of its potential significance in drug discovery and neuroscience research. This guide is intended for researchers, scientists, and drug development professionals working with fluorinated bioactive molecules.

Introduction: The Rationale for Fluorination in Tryptamine Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorination can profoundly alter a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity for biological targets.[1] In the realm of tryptamines, which are foundational scaffolds for numerous neurotransmitters and psychoactive compounds, fluorination offers a compelling strategy to modulate pharmacological profiles. The introduction of fluorine atoms can influence receptor interactions, particularly at serotonin receptors, and alter metabolic pathways, potentially leading to compounds with novel therapeutic applications.[2][3]

This guide focuses on the specific, yet currently uncharacterized, molecule: 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine . The presence of three contiguous fluorine atoms on the benzene portion of the indole ring presents a unique substitution pattern, suggesting significant alterations to the molecule's electronic and steric properties compared to its non-fluorinated parent, tryptamine.

Predicted Physicochemical and Chemical Properties

The following properties are predicted based on the structure of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine and data from related fluorinated compounds.

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₁₀H₉F₃N₂ | Derived from the chemical structure. |

| Molecular Weight | 214.19 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a crystalline solid or oil | Many tryptamine salts are crystalline solids. |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, DMSO, and DMF. The hydrochloride or other salt form would be expected to have higher aqueous solubility. | General solubility profile for tryptamines. |

| pKa (of the ethylamine side chain) | Predicted to be lower than tryptamine (approx. 10.2). Estimated range: 8.5 - 9.5. | The strong electron-withdrawing effect of the three fluorine atoms on the indole ring will decrease the basicity of the side-chain amine.[4][5] |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be higher than tryptamine (approx. 1.7). | Fluorination generally increases lipophilicity.[6] |

Proposed Synthetic Pathway

A robust and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[7][8] This approach is well-suited for the preparation of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, starting from the commercially available 2,3,4-trifluoroaniline.

Overall Synthetic Workflow

Caption: Proposed Fischer indole synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,3,4-Trifluorophenylhydrazine

-

Diazotization: Cool a solution of 2,3,4-trifluoroaniline in concentrated hydrochloric acid to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Reduction: Prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C. Add the diazonium salt solution slowly to the tin(II) chloride solution.

-

Work-up: After the addition is complete, stir the reaction mixture for several hours. Basify the solution with sodium hydroxide and extract the product with an organic solvent (e.g., diethyl ether). Purify the resulting 2,3,4-trifluorophenylhydrazine by distillation or chromatography.

Step 2: Fischer Indole Synthesis to form 4,5,6-Trifluoroindole

-

Hydrazone Formation: React the 2,3,4-trifluorophenylhydrazine with a suitable carbonyl compound, such as 4-chlorobutyraldehyde diethyl acetal, in an acidic medium (e.g., acetic acid).

-

Cyclization: Heat the resulting hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce the[9][9]-sigmatropic rearrangement and subsequent cyclization.[10]

-

Purification: After cooling, pour the reaction mixture into water and extract the product. Purify the crude 4,5,6-trifluoroindole by column chromatography.

Step 3: Elaboration of the Ethylamine Side Chain

-

Gramine Synthesis (Mannich Reaction): React the 4,5,6-trifluoroindole with formaldehyde and dimethylamine to form the corresponding gramine analog (4,5,6-trifluoro-N,N-dimethyl-1H-indole-3-methanamine).

-

Cyanation: Displace the dimethylamino group with a cyanide source (e.g., sodium cyanide) to yield 4,5,6-trifluoro-3-indoleacetonitrile.

-

Reduction: Reduce the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

-

Final Purification: Carefully quench the reaction and perform an aqueous work-up. The final product, 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, can be purified by column chromatography or by crystallization of a suitable salt (e.g., hydrochloride).

Analytical Characterization Protocols

The following protocols are standard methods for the structural elucidation and purity assessment of a novel tryptamine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the structure of the target molecule.

-

¹H NMR: Expected signals would include resonances for the two methylene groups of the ethylamine side chain, the proton at the C2 position of the indole ring, the N-H proton of the indole, and the remaining aromatic proton at the C7 position. The coupling patterns will be informative for structural confirmation.

-

¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbons bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.[11][12] Three distinct signals are expected, one for each fluorine atom at the 4, 5, and 6 positions. The chemical shifts and coupling constants (both F-F and F-H) will be diagnostic for confirming the substitution pattern.[13][14]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition (C₁₀H₉F₃N₂).

-

Electron Ionization (EI-MS): The fragmentation pattern of tryptamines is well-characterized.[9][15] The primary fragmentation pathway involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to a prominent ion corresponding to the substituted indolemethylene cation.

Caption: Expected primary fragmentation in EI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

-

Method: A reverse-phase C18 column is typically suitable for tryptamine analysis.[16][17][18]

-

Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid, is recommended.[19]

-

Detection: UV detection at the λmax of the indole chromophore (typically around 220 nm and 280 nm) is appropriate.[20]

Potential Applications and Biological Significance

While the specific biological activity of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine is unknown, its structure suggests several areas of potential interest for researchers:

-

Serotonin Receptor Ligand: Tryptamines are well-known ligands for various serotonin (5-HT) receptors. The trifluoro-substitution pattern could confer unique selectivity and affinity for specific 5-HT receptor subtypes, making it a valuable tool for neuropharmacological research.[21][22]

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorination can block sites of oxidative metabolism. This could lead to a longer biological half-life compared to non-fluorinated tryptamines, a desirable property in drug candidates.

-

¹⁹F NMR Probe: For in vitro and in vivo studies, the three fluorine atoms can serve as a sensitive NMR probe to study drug-receptor interactions and cellular uptake without the need for radioactive labeling.[11]

Conclusion

This technical guide has outlined the predicted properties, a plausible synthetic route, and detailed characterization protocols for the novel compound 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine. By leveraging established knowledge of fluorinated tryptamines and standard organic chemistry techniques, this document provides a foundational framework for researchers interested in synthesizing and investigating this and other poly-fluorinated indole derivatives. The unique electronic properties conferred by the trifluorinated benzene ring make this a compound of significant interest for further exploration in medicinal chemistry and chemical biology.

References

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Retrieved February 27, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved February 27, 2026, from [Link]

-

MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved February 27, 2026, from [Link]

-

The Journal of Organic Chemistry. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved February 27, 2026, from [Link]

-

PubMed. (2008, January 15). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. Retrieved February 27, 2026, from [Link]

-

Analyst (RSC Publishing). (n.d.). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved February 27, 2026, from [Link]

-

National Taiwan Normal University. (2008, January 15). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. Retrieved February 27, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). Separation of Tryptamine on Newcrom R1 HPLC column. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of fluorinated polycyclic indoles. | Download Scientific Diagram. Retrieved February 27, 2026, from [Link]

-

MicroSolv. (n.d.). Tryptamine Analyzed with HPLC - AppNote. Retrieved February 27, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 27, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2016, January 26). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Retrieved February 27, 2026, from [Link]

-

ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). CN103926338A - High performance liquid chromatography method for determining tryptamine content.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 27, 2026, from [Link]

-

Fluorine notes. (2017, August). Synthesis of 3-indolyl perfluoroalkyl carbinols by the reaction of indoles with perfluorinated aldehydes. Retrieved February 27, 2026, from [Link]

-

ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

-

ChemRxiv. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. Retrieved February 27, 2026, from [Link]

-

Blackthorn AI. (2025, January 13). ML for LogP and pKa in Fluorine-Containing Derivatives. Retrieved February 27, 2026, from [Link]

-

PubMed. (2001, March 26). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Retrieved February 27, 2026, from [Link]

-

Wiley Online Library. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved February 27, 2026, from [Link]

-

RSC Publishing. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved February 27, 2026, from [Link]

- Patsnap. (2015, December 9). Preparation method for 3-substituted trifluoromethyl indole.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},.... Retrieved February 27, 2026, from [Link]

-

Wikipedia. (n.d.). Larock indole synthesis. Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 27, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved February 27, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved February 27, 2026, from [Link]

-

Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved February 27, 2026, from [Link]

-

RJPT. (2012, July 4). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2025, August 5). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Retrieved February 27, 2026, from [Link]

-

SynArchive. (n.d.). Larock Indole Synthesis. Retrieved February 27, 2026, from [Link]

-

Organic Letters. (2020, April 10). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2015, June 4). Larock Reaction in the Synthesis of Heterocyclic Compounds. Retrieved February 27, 2026, from [Link]

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved February 27, 2026, from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 27, 2026, from [Link]

-

SpringerLink. (2022, April 1). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high. Retrieved February 27, 2026, from [Link]

-

Purdue e-Pubs. (n.d.). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Retrieved February 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. azom.com [azom.com]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. japsonline.com [japsonline.com]

- 18. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]

- 19. Tryptamine Analyzed with HPLC - AppNote [mtc-usa.com]

- 20. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]

- 21. A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

2-(4,5,6-Trifluoro-1H-indol-3-yl)ethanamine: Molecular Architecture, Synthesis, and Pharmacological Applications

Executive Summary

The compound 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine (commonly referred to as 4,5,6-trifluorotryptamine) is a highly specialized, polyfluorinated indole derivative. In modern medicinal chemistry, the strategic incorporation of fluorine atoms into the tryptamine scaffold is utilized to modulate the electronic properties, metabolic stability, and lipophilicity of the core pharmacophore. This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic workflow, and explores its critical role as a building block in the development of novel therapeutics, including neurodegenerative disease treatments and immuno-oncology agents.

Molecular Structure and Physicochemical Properties

The architecture of 4,5,6-trifluorotryptamine consists of a foundational indole ring—a privileged scaffold recognized by numerous biological targets (e.g., 5-HT receptors, tryptophan-processing enzymes)—coupled with an ethylamine side chain and three fluorine atoms at the 4, 5, and 6 positions.

Mechanistic Causality of Polyfluorination: The addition of fluorine at these specific positions is not arbitrary; it fundamentally alters the molecule's behavior in biological systems (1[1]):

-

Metabolic Shielding: Cytochrome P450 enzymes typically oxidize indoles at the electron-rich C5 and C6 positions. The strong carbon-fluorine (C-F) bonds block these primary sites of oxidative metabolism, significantly extending the biological half-life of downstream drug candidates.

-

Electronic Modulation: Fluorine's strong inductive electron-withdrawing effect (-I) depletes electron density from the indole

-system. This lowers the pKa of the indole NH, enhancing its capacity to act as a hydrogen-bond donor within target protein binding pockets. -

Enhanced Permeability: The lipophilicity (LogP) of the molecule is increased, which is a critical parameter for facilitating blood-brain barrier (BBB) permeation in central nervous system (CNS) applications.

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Implication |

| IUPAC Name | 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine | Defines exact regiochemistry. |

| Molecular Formula | C10H9F3N2 | - |

| Molecular Weight | 214.19 g/mol | Low MW allows for extensive downstream functionalization. |

| Hydrogen Bond Donors | 2 (Indole NH, Primary Amine NH2) | Critical for anchoring in target active sites. |

| Hydrogen Bond Acceptors | 4 (3x F, 1x N) | Fluorine acts as a weak H-bond acceptor. |

| Topological Polar Surface Area | 41.8 Ų | Ideal range (< 90 Ų) for excellent CNS penetration. |

(Note: Highly specific polyfluorinated positional isomers are often dynamically assigned CAS Registry Numbers or kept proprietary; they are frequently tracked in patent literature via their exact IUPAC nomenclature).

Synthesis and Experimental Workflows

The synthesis of highly electron-deficient indoles presents a unique challenge. Traditional Fischer indole syntheses often fail or provide poor yields when starting from polyfluorinated phenylhydrazines due to the reduced nucleophilicity of the intermediate enamine. Therefore, a Palladium-Catalyzed Larock Heteroannulation is the method of choice.

Step-by-Step Methodology: Palladium-Catalyzed Larock Heteroannulation

Step 1: Preparation of the Reaction Mixture

-

Action: In an oven-dried Schlenk flask under an argon atmosphere, combine 3,4,5-trifluoro-2-iodoaniline (1.0 equiv), N-Boc-but-3-yn-1-amine (1.5 equiv), Palladium(II) acetate (5 mol%), Triphenylphosphine (10 mol%), Lithium chloride (1.0 equiv), and Sodium carbonate (2.0 equiv).

-

Causality: Palladium acetate is reduced in situ by triphenylphosphine to form the active Pd(0) catalyst. Lithium chloride is mechanistically critical: chloride ions coordinate to the palladium center, stabilizing the organopalladium intermediates and accelerating the migratory insertion of the alkyne, which is otherwise sluggish with highly electron-deficient aryl iodides. Sodium carbonate neutralizes the hydroiodic acid byproduct without poisoning the catalyst.

Step 2: Annulation Reaction

-

Action: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) and heat to 100°C for 12 hours.

-

Causality: DMF provides a highly polar, aprotic environment that dissolves all inorganic additives and stabilizes the transition state of the reductive elimination step, driving the formation of the N-Boc-4,5,6-trifluorotryptamine intermediate.

Step 3: Boc Deprotection

-

Action: Isolate the intermediate via silica gel chromatography, then dissolve in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. Stir for 2 hours, warming to room temperature.

-

Causality: TFA cleanly cleaves the tert-butyl carbamate via an E1-type elimination, releasing isobutylene gas. The strong electron-withdrawing nature of the 4,5,6-trifluoroindole core renders the molecule highly stable against electrophilic aromatic substitution or degradation in strongly acidic media—a common side-reaction for electron-rich indoles—thereby ensuring high purity of the final ethanamine.

Step 4: Isolation and Validation

-

Action: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, dry over MgSO4, and concentrate in vacuo.

Fig 1. Palladium-catalyzed Larock heteroannulation workflow for 4,5,6-trifluorotryptamine.

Analytical Characterization Protocols

To ensure experimental trustworthiness, the synthesized compound must be rigorously validated against the following analytical metrics:

Table 2: Analytical Validation Metrics

| Analytical Technique | Target Specification | Mechanistic Causality / Interpretation |

| 1H NMR (DMSO-d6) | Indole NH at | Downfield shift confirms the strong electron-withdrawing (-I) effect of the 4,5,6-trifluoro substitution on the indole ring. |

| 19F NMR (DMSO-d6) | Three distinct signals (-130 to -170 ppm) | Validates the presence and ortho/meta coupling of the three fluorine atoms on the aromatic core. |

| LC-MS (ESI+) | m/z 215.1 [M+H]+ | Confirms the exact mass of the synthesized ethanamine (Calculated: 215.08 Da). |

| HPLC (Reverse Phase) | >98% purity (UV at 254 nm) | Ensures absence of unreacted starting materials or regioisomers prior to biological assay deployment. |

Pharmacological Applications & Mechanisms of Action

Inhibition of Tau-Aggregation (Neurodegenerative Diseases)

In the context of Alzheimer's disease and other tauopathies, the misfolding and self-polymerization of TAU proteins lead to cytotoxic aggregates. 4,5,6-trifluorotryptamine serves as a critical intermediate for synthesizing biphenyl-4-carboxamide derivatives that inhibit TAU-aggregation (2[2]). The trifluoroindole moiety is hypothesized to intercalate into the hydrophobic pockets of TAU oligomers, preventing the

Indoleamine 2,3-Dioxygenase (IDO) Inhibition (Immuno-Oncology)

Tumors frequently upregulate the enzyme Indoleamine 2,3-dioxygenase (IDO) to deplete local L-tryptophan levels, generating N-formylkynurenine and actively suppressing T-cell proliferation. Derivatives of 4,5,6-trifluorotryptamine act as highly potent, competitive IDO inhibitors (3[3]). The trifluoro groups mimic the steric bulk of the natural indole ring but drastically alter the electronic distribution, allowing the molecule to bind tightly to the active site heme iron without undergoing enzymatic oxidation.

Fig 2. Mechanism of IDO1 inhibition by 4,5,6-trifluorotryptamine derivatives in immuno-oncology.

Conclusion

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine represents a triumph of rational drug design, where precise halogenation transforms a ubiquitous biological signaling molecule into a highly stable, target-specific pharmacophore. Through robust synthetic pathways like the Larock heteroannulation, researchers can reliably access this compound to drive innovations in both neuropharmacology and oncology.

References

- Title: EP2651887B1 - N-(2-(5-substituted-1H-indol-3-yl)ethyl)

- Title: WO2009073620A2 - Ido inhibitors Source: Google Patents URL

- Source: Academia.

Sources

- 1. (PDF) Organofluorine chemistry: promising growth areas and challenges [academia.edu]

- 2. EP2651887B1 - N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives and related compounds as Tau-aggregation induced toxicity inhibitors for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 3. WO2009073620A2 - Ido inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine. As experimental data for this specific molecule is not widely available in the public domain, this document serves as a predictive and instructional resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and comparative analysis with structurally related compounds, we will delineate the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and interpretive reasoning.

Introduction

2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine is a fluorinated derivative of tryptamine. The introduction of fluorine atoms onto the indole ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is a critical first step in the verification of the synthesis of this compound and a prerequisite for its further investigation.

This guide will provide a detailed projection of the spectroscopic signatures of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, offering a robust framework for its identification and characterization.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine, we will consider ¹H, ¹³C, and ¹⁹F NMR.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | br s | 1H | NH -1 (indole) | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| ~7.2 | d | 1H | CH -2 | The C2-proton of the indole ring is a singlet, often coupled to the N-H proton. |

| ~7.0 | t (dd) | 1H | CH -7 | The C7-proton will be coupled to the C6-fluorine and potentially show long-range coupling. |

| ~3.2 | t | 2H | -CH₂ -CH₂-NH₂ | Protons adjacent to the indole ring. |

| ~3.0 | t | 2H | -CH₂-CH₂ -NH₂ | Protons adjacent to the amino group. |

| ~1.5 | br s | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. |

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of fluorine atoms will lead to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-155 (d) | C -4, C -5, C -6 | These carbons are directly attached to fluorine and will appear as doublets with large ¹JCF coupling constants. |

| ~135 | C -7a | Quaternary carbon of the indole ring. |

| ~125 | C -2 | Deshielded due to the adjacent nitrogen. |

| ~120 (d) | C -3a | Quaternary carbon coupled to the C4-fluorine. |

| ~110 | C -3 | Site of the ethanamine substituent. |

| ~100 (d) | C -7 | Shielded carbon coupled to the C6-fluorine. |

| ~40 | -CH₂ -CH₂-NH₂ | Aliphatic carbon adjacent to the indole ring. |

| ~25 | -CH₂-CH₂ -NH₂ | Aliphatic carbon adjacent to the amino group. |

2.1.3. Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. The spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -130 to -140 | dd | F-4 | Coupled to F-5 and potentially showing long-range coupling to H-7. |

| -140 to -150 | t | F-5 | Coupled to F-4 and F-6. |

| -150 to -160 | dd | F-6 | Coupled to F-5 and H-7. |

2.1.4. Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H and -NH₂.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more scans).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Set the spectral width to cover the expected range of fluorinated aromatic compounds (e.g., -100 to -180 ppm).

-

-

2D NMR Experiments (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

2.2.1. Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3350 | N-H stretch | Indole N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| 1620-1580 | C=C stretch | Aromatic C=C |

| 1470-1450 | C=C stretch | Indole ring |

| 1250-1000 | C-F stretch | Aryl-F |

| 1100-1000 | C-N stretch | Aliphatic C-N |

2.2.2. Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

2.3.1. Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The exact mass of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine (C₁₀H₉F₃N₂) is 214.0718. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Major Fragmentation Pathways: The primary fragmentation is expected to be the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of a stable indolylmethyl cation.

2.3.2. Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

-

For less volatile compounds, Direct Infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

-

-

Ionization:

-

Electron Ionization (EI) is typically used in GC-MS and will lead to extensive fragmentation.

-

ESI is a soft ionization technique that will likely produce the protonated molecule [M+H]⁺ (m/z 215.0796).

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which is crucial for structural confirmation.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine. The detailed analysis of expected NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for researchers working on the synthesis and characterization of this and related fluorinated indole compounds. The principles outlined herein are grounded in fundamental spectroscopic theory and supported by data from analogous structures, providing a high degree of confidence in the predicted spectral features. The successful acquisition and interpretation of experimental data in line with these predictions will serve as a robust confirmation of the chemical identity of 2-(4,5,6-trifluoro-1H-indol-3-yl)ethanamine.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). 2-(6-fluoro-1H-indol-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link][1][2]

-

NIST Chemistry WebBook. (n.d.). 1H-Indole-3-ethanamine, α-methyl-. National Institute of Standards and Technology. Retrieved from [Link][3]

Sources

The Trifluoromethyl Moiety in Indoleamine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini AI]

Publication Date: February 27, 2026

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorination strategies, the introduction of a trifluoromethyl (CF3) group into the indoleamine scaffold has garnered significant interest. This guide provides a comprehensive technical overview of the potential biological activities of trifluorinated indoleamines. We will delve into the rationale behind trifluorination, explore its impact on receptor interactions and metabolic stability, and present detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical space.

Introduction: The Power of Trifluorination in Drug Design

The indoleamine framework, exemplified by endogenous neurotransmitters like serotonin and melatonin, is a privileged scaffold in drug discovery, forming the basis for numerous therapeutic agents.[1] Modification of this core structure provides a rich avenue for developing novel drugs with tailored pharmacological profiles. The introduction of a trifluoromethyl (CF3) group is a particularly impactful modification due to the unique properties of fluorine.[2][3][4][5]

The CF3 group is a strong electron-withdrawing moiety, which can significantly alter the electronic properties of the indole ring and the basicity of the amine side chain.[3] This, in turn, can influence ligand-receptor interactions and binding affinities.[6][7] Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation. This enhanced metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.[2][4] The lipophilicity of a molecule is also often increased by the presence of a trifluoromethyl group, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[2]

This guide will explore the known and potential biological activities of trifluorinated indoleamines, with a focus on their interactions with key protein targets and their potential applications in various therapeutic areas.

Potential Biological Activities and Therapeutic Targets

Trifluorinated indoleamines have shown promise across a range of biological targets, primarily centered around the central nervous system, but also extending to oncology and infectious diseases.

Modulation of Serotonin (5-HT) Receptors

The serotonin system is a major target for the treatment of numerous psychiatric and neurological disorders. Trifluorinated indoleamines have demonstrated significant activity at various 5-HT receptor subtypes.

-

5-HT1A and 5-HT1D Receptor Agonism: Studies on 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines have revealed potent agonist activity at 5-HT1A and 5-HT1D receptors.[6] The N,N-dimethyl derivative, in particular, showed a preference for the 5-HT1Dα receptor over the 5-HT1Dβ receptor.[6] This subtype selectivity is a crucial aspect of modern drug design, aiming to minimize off-target effects.

-

Psychoactive Properties and 5-HT2A Receptor Interaction: The 5-HT2A receptor is a key target for classic psychedelic compounds.[8] While the direct investigation of trifluorinated tryptamines as psychedelics is an emerging area, the known interactions of other tryptamine analogs with this receptor suggest that trifluorination could modulate psychoactive properties, potentially leading to novel therapeutics for mental health disorders.[9][10]

Interaction with Dopamine Receptors

The dopaminergic system is implicated in motor control, motivation, and reward. Some trifluorinated compounds have shown activity at dopamine receptors. For instance, triflate derivatives of 2-(di-n-propylamino)-tetralins have displayed dopaminergic agonist properties in both in vitro and in vivo models.[7] This suggests that trifluorinated indoleamines could also be designed to target dopamine receptors, with potential applications in conditions like Parkinson's disease or ADHD.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine.[] Inhibition of MAO can increase the synaptic availability of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[] While direct studies on trifluorinated indoleamines as MAO inhibitors are limited, the structural similarity to known tryptamine-based MAO inhibitors suggests this is a promising area for investigation.[12][13][14]

Anticancer and Antimicrobial Activities

The indole nucleus is present in many natural and synthetic compounds with anticancer and antimicrobial properties.[1][15][16][17][18][19] The introduction of a trifluoromethyl group can enhance these activities. For example, some fluorinated indole derivatives have shown potent cytotoxic effects against various cancer cell lines.[20] The increased lipophilicity and metabolic stability conferred by the CF3 group can contribute to improved cellular uptake and sustained activity. Similarly, the presence of trifluoromethyl substituents has been correlated with optimal antimicrobial activity in some tryptamine-based compounds.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for assessing the biological activity of trifluorinated indoleamines.

Synthesis of Trifluoromethylated Indoleamines

A common route for the synthesis of trifluoromethylated indoleamines involves a domino trifluoromethylation/cyclization strategy starting from easily accessible 2-alkynylanilines.[21]

Diagram: Synthesis of 2-(Trifluoromethyl)indoles

Caption: A generalized workflow for the synthesis of 2-(trifluoromethyl)indoles.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the 2-alkynylaniline in a suitable solvent (e.g., DMF), add the fluoroform-derived CuCF3 reagent and a ligand such as TMEDA.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 12-24 hours).

-

Work-up and Purification: After cooling to room temperature, quench the reaction with an appropriate aqueous solution (e.g., ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the desired 2-(trifluoromethyl)indole.

-

Further Functionalization: The resulting trifluoromethylated indole can be further modified, for example, by formylation at the 3-position, to serve as a versatile intermediate for the synthesis of various trifluoromethylated indoleamine analogs, including melatonin analogues.[21]

In Vitro Receptor Binding Assays

Determining the binding affinity of trifluorinated indoleamines to their target receptors is a crucial first step in their pharmacological characterization.

Diagram: Receptor Binding Assay Workflow

Caption: A typical workflow for a competitive radioligand binding assay.

Step-by-Step Protocol (Competitive Radioligand Binding):

-

Receptor Preparation: Prepare membranes from cells stably or transiently expressing the receptor of interest (e.g., 5-HT1A, D2).

-

Assay Buffer: Prepare an appropriate assay buffer containing protease inhibitors.

-

Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the trifluorinated indoleamine test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25 °C).

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinities (Ki) of Trifluorinated Indoleamines

| Compound | Target Receptor | Ki (nM) |

| Trifluoro-Tryptamine A | 5-HT1A | 15.2 |

| Trifluoro-Tryptamine A | 5-HT2A | 120.5 |

| Trifluoro-Tryptamine B | D2 | 45.8 |

| Trifluoro-Tryptamine B | D3 | 25.1 |

Note: This data is for illustrative purposes only.

In Vitro Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Diagram: GPCR Functional Assay (cAMP Measurement)

Caption: A general workflow for a cell-based GPCR functional assay measuring cAMP levels.

Step-by-Step Protocol (cAMP Assay for Gi-coupled Receptors):

-

Cell Culture: Culture cells expressing the Gi-coupled receptor of interest (e.g., 5-HT1A) in a suitable medium.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Forskolin Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor, then stimulate them with forskolin to increase intracellular cAMP levels.

-

Compound Treatment: Simultaneously add varying concentrations of the trifluorinated indoleamine test compound.

-

Incubation: Incubate for a defined period (e.g., 30 minutes at 37 °C).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).

Cytotoxicity Assays

It is crucial to assess the potential toxicity of novel compounds. The MTT and LDH assays are commonly used for this purpose.[22]

Step-by-Step Protocol (MTT Assay):

-

Cell Seeding: Seed cancer or normal cell lines in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the trifluorinated indoleamine. Include a vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][15][16][17][18][19]

Table 2: Hypothetical IC50 Values from Cytotoxicity Assays

| Cell Line | Trifluoro-Indole C (µM) | Trifluoro-Indole D (µM) |

| MCF-7 (Breast Cancer) | 5.8 | 12.3 |

| A549 (Lung Cancer) | 10.2 | 25.1 |

| HEK293 (Normal Kidney) | > 50 | > 50 |

Note: This data is for illustrative purposes only.

Conclusion and Future Directions

Trifluorinated indoleamines represent a compelling class of compounds with significant potential for the development of novel therapeutics. The strategic introduction of the trifluoromethyl group can profoundly influence their biological activity by modulating receptor binding, improving metabolic stability, and enhancing lipophilicity. The methodologies outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these promising molecules.

Future research in this area should focus on expanding the chemical diversity of trifluorinated indoleamines and exploring their activity at a broader range of biological targets. The use of computational modeling can further aid in the rational design of compounds with enhanced potency and selectivity. In vivo studies will be crucial to translate the promising in vitro findings into tangible therapeutic benefits. The continued exploration of trifluorinated indoleamines holds the key to unlocking new treatments for a wide spectrum of diseases.

References

-

Boga, C., Calonghi, N., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 693. Retrieved from [Link]

-

Ennis, M. D., et al. (1996). 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates. Journal of Medicinal Chemistry, 39(17), 3326-3333. Retrieved from [Link]

-

Calebiro, D., et al. (2020). Fluorescent ligands: Bringing light to emerging GPCR paradigms. British Journal of Pharmacology, 177(5), 998-1013. Retrieved from [Link]

-

Boga, C., Calonghi, N., et al. (2020). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 25(20), 4769. Retrieved from [Link]

-

Teramoto, H., et al. (2008). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Bioscience, Biotechnology, and Biochemistry, 72(8), 2215-2218. Retrieved from [Link]

-

Sonesson, C., et al. (1994). Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo. Journal of Medicinal Chemistry, 37(16), 2735-2753. Retrieved from [Link]

-

Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. Retrieved from [Link]

-

Gandía, J., et al. (2014). Portraying G Protein-Coupled Receptors with Fluorescent Ligands. ACS Chemical Biology, 9(8), 1675-1684. Retrieved from [Link]

-

Laug, A. M., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Journal of Visualized Experiments, (149), e59561. Retrieved from [Link]

-

Green, A. G., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 94, 105711. Retrieved from [Link]

-

Zha, Z., et al. (2021). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. International Journal of Molecular Sciences, 22(8), 4195. Retrieved from [Link]

-

Eathiraj, S., & Narayanan, V. L. (1993). Inhibition of MAO by substituted tryptamine analogues. Biochemical Pharmacology, 45(11), 2312-2315. Retrieved from [Link]

-

Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51-106. Retrieved from [Link]

-

Heinze, H. J., & Beckmann, H. (1982). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. European Journal of Clinical Pharmacology, 23(4), 335-340. Retrieved from [Link]

-

Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Retrieved from [Link]

-

Zhang, H., et al. (2017). Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent. RSC Advances, 7(57), 35845-35855. Retrieved from [Link]

-

SciTechDaily. (2024). Psychedelic Drugs' Interaction with Serotonin Receptors for Potential Therapies. Retrieved from [Link]

-

Choe, Y. S., et al. (2004). Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates. Nuclear Medicine and Biology, 31(3), 337-345. Retrieved from [Link]

-

Wang, L., et al. (2019). Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents. MedChemComm, 10(4), 573-583. Retrieved from [Link]

-

Kandeel, M., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Pharmaceuticals, 15(11), 1361. Retrieved from [Link]

-

Pizarro, N., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Frontiers in Pharmacology, 14, 1222179. Retrieved from [Link]

-

Pal, D., & Dash, D. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Modeling, 29(5), 139. Retrieved from [Link]

-

Oono, Y., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 43(3), 184-193. Retrieved from [Link]

-

Brandt, S. D., et al. (2020). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. bioRxiv. Retrieved from [Link]

-

Halberstadt, A. L., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Neuropharmacology, 198, 108269. Retrieved from [Link]

-

Al-Zharani, F. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. Retrieved from [Link]

-

Hvizdosova, K., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4443. Retrieved from [Link]

-

Al-Ostath, R. A., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 665519. Retrieved from [Link]

-

Kumar, A., et al. (2020). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 10(44), 26081-26095. Retrieved from [Link]

-

Hasbi, A., et al. (2015). Evidence against dopamine D1/D2 receptor heteromers. Molecular Psychiatry, 20(11), 1396-1406. Retrieved from [Link]

-

Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

Bakr, R. O., et al. (2015). Screening of compounds for binding to human CRF 1 receptor. Inhibition... Bioorganic & Medicinal Chemistry, 23(15), 4468-4477. Retrieved from [Link]

-

ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

-

ResearchGate. (2025). Fluorination Methods for Drug Discovery and Development. Retrieved from [Link]

-

McKenna, D. J., et al. (1984). Monoamine oxidase inhibitors in Amazonian hallucinogenic plants: ethnobotanical, phytochemical, and pharmacological investigations. Journal of Ethnopharmacology, 10(2), 195-223. Retrieved from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2013). Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine. Pharmacology Biochemistry and Behavior, 103(4), 794-801. Retrieved from [Link]

-

Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. Retrieved from [Link]

-

Wilson, A. A., et al. (2017). Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophan 2, 3-dioxygenase (TDO). Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 38-44. Retrieved from [Link]

-

D'Andrea, P., et al. (2012). Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase. ACS Medicinal Chemistry Letters, 3(11), 914-918. Retrieved from [Link]

-

Nakagami, T., et al. (2026). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 31(1), 283. Retrieved from [Link]

-

Nakagami, T., et al. (2026). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 31(1), 283. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]

- 9. Psychedelic Drugs' Interaction with Serotonin Receptors for Potential Therapies [synapse.patsnap.com]

- 10. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of MAO by substituted tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase inhibitors in Amazonian hallucinogenic plants : ethnobotanical, phytochemical, and pharmacological investigations - UBC Library Open Collections [open.library.ubc.ca]

- 14. Behavioral and Pharmacokinetic Interactions Between Monoamine Oxidase Inhibitors and the Hallucinogen 5-Methoxy-N,N-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]